molecular formula C14H22N2O2S2 B13966104 2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966104
M. Wt: 314.5 g/mol
InChI Key: TVYRZWSQBHTACS-UHFFFAOYSA-N
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Description

2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Next, the thiazole derivative is reacted with a pyrrolidine derivative. This step often involves nucleophilic substitution reactions where the thiazole compound is treated with a pyrrolidine carboxylic acid derivative in the presence of a base such as triethylamine.

Finally, the tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a thiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H22N2O2S2

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl 2-(1,3-thiazol-5-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-5-11(16)8-19-9-12-7-15-10-20-12/h7,10-11H,4-6,8-9H2,1-3H3

InChI Key

TVYRZWSQBHTACS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=CS2

Origin of Product

United States

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